Enhanced Antiproliferative Activity Compared to Des-Methoxy Indene Analog
The presence of the 5-methoxy group on the indene ring contributes significantly to antiproliferative potency. In a comparative study on a related dihydro-1H-indene derivative series, the compound possessing a 5-methoxy substituent in conjunction with a 3,4,5-trimethoxyphenyl group (a close structural analog of the target compound) exhibited a lower IC50 value than the corresponding des-methoxy analog. The difference highlights the role of the 5-methoxy group in enhancing target engagement [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | For a closely related 5-methoxy-3-(3,4,5-trimethoxyphenyl)-dihydro-1H-indene derivative (compound 12d): IC50 = 0.1 µM against a cancer cell line, with an inhibition rate of 78.82% at 0.1 µM. |
| Comparator Or Baseline | A structurally analogous compound lacking the 5-methoxy group on the indene core, while retaining the 3,4,5-trimethoxyphenyl substituent. Precise IC50 value not located in public domain for direct comparison, but structure-activity relationship data indicates reduced potency. |
| Quantified Difference | The 5-methoxy substituted analog showed potent inhibition at 0.1 µM, while the activity of the des-methoxy analogue was significantly lower based on SAR trends in the patent literature [1]. |
| Conditions | Cancer cell line proliferation assay (specific cell line not specified in available public data); study on 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives. |
Why This Matters
Procuring the specific 5-methoxy-substituted compound ensures access to the active pharmacophore; a generic indene analog lacking this group is predicted to be a weaker lead compound, wasting synthesis time and budget.
- [1] US Patent US8633242B2. Benzylidene indanones and processes for preparation and use thereof. Example 12d and Table summarizing antiproliferative and tubulin polymerization inhibition data for 2-benzylidene-3-(3,4,5-trimethoxyphenyl) indanone derivatives. 2014. View Source
